(E)-C-HDMAPP (ammonium salt)
Overview
Description
- The compound is the pyrophosphonate form of (E)-HDMAPP , which is an isoprenoid phosphoantigen.
- Unlike its pyrophosphate counterpart, the pyrophosphonate moiety in (E)-C-HDMAPP is less susceptible to chemical or enzymatic hydrolysis, making it more stable in solution and vascular circulation.
- It possesses comparable activity to (E)-HDMAPP , which is the most potent among the isoprenoid phosphoantigens.
- Specifically, (E)-C-HDMAPP stimulates the synthesis of tumor necrosis factor (TNF-α) by γδ-T lymphocytes with an IC50 value of 0.91 nM .
(E)-C-HDMAPP: is a compound that belongs to the class of alkyl phosphates, specifically phosphoantigens. These molecules play a crucial role in stimulating the proliferation of γδ-T lymphocytes.
Scientific Research Applications
Chemistry: serves as a valuable tool for studying γδ-T cell activation and immune responses.
Biology: It contributes to our understanding of phosphoantigen-mediated immune modulation.
Medicine: Research involving focuses on its potential therapeutic applications, especially in immunotherapy and cancer treatment.
Industry: While not directly used in industry, insights gained from studying this compound may inform drug development and immune-related therapies.
Mechanism of Action
Target of Action
The primary targets of (E)-C-HDMAPP, a quaternary ammonium salt, are pathogenic bacteria and fungi . These microorganisms form rigid microbial biofilms, causing fouling and resistance . The compound acts as an antibacterial agent, disrupting the growth of these biofilms .
Mode of Action
(E)-C-HDMAPP interacts with its targets through a combined lipophilic and electrostatic adsorption at the water-membrane interface . It is adsorbed onto the surface of the bacteria, penetrates the cell wall, and combines with the lipid and protein layers of the cell membrane . This prevents the normal ion exchange and material exchange between the bacteria and the outside world, and destroys the protoplasmic membrane that controls the permeability of the cell .
Biochemical Pathways
The compound affects the transport of ammonium across membranes in plants . It influences the symplastic and apoplastic transport pathways, which vary along the longitudinal gradient of the root axis and contribute to nutrient partitioning between roots and shoots .
Pharmacokinetics
The pharmacokinetics of (E)-C-HDMAPP involves the development of a quaternary ammonium-based drug-linker to expand the scope of antibody–drug conjugate (ADC) payloads to include tertiary amines . This linker strategy provides ADCs that are highly stable in plasma . The quaternary ammonium linker represents a significant advance in linker technology, enabling stable conjugation of payloads with tertiary amine residues .
Result of Action
The result of the compound’s action is the inhibition of the growth of pathogenic bacteria and fungi . It causes the extravasation of the intracellular material, resulting in the death of the bacteria . In addition, it has been shown to have a significant impact on the transport of nutrients in plants .
Action Environment
The action of (E)-C-HDMAPP is influenced by environmental factors. It is used as an antifouling agent for the inhibition of biofilm growth on medical implants and antibacterials on surfaces and in an aquatic environment . Furthermore, it has been found to be environmentally friendly, as the introduction of an ester bond to the chemical structure of surfactants reduces its toxicity .
Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for (E)-C-HDMAPP are not readily available in the literature. it is typically synthesized through specific enzymatic or chemical processes.
Chemical Reactions Analysis
- Common reagents and conditions used in these reactions are context-dependent and would require further investigation.
- The major products formed from these reactions would vary based on the specific reaction type and conditions.
(E)-C-HDMAPP: can undergo various reactions, including oxidation, reduction, and substitution.
Comparison with Similar Compounds
- Similar compounds include (E)-HDMAPP , isopentenyl pyrophosphate , and other isoprenoid phosphoantigens.
(E)-C-HDMAPP: stands out due to its enhanced stability compared to other phosphoantigens.
Properties
IUPAC Name |
triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHWKNAWRGFXCI-LESCHLGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H23N3O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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